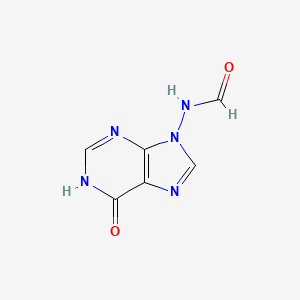
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- is a compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- typically involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions. Various catalysts such as Yb(OTf)3 and zinc salts can be used to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis or heterogeneous catalysis to achieve high yields and efficiency .
Chemical Reactions Analysis
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include sodium azide, triethyl orthoformate, and various catalysts.
Scientific Research Applications
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its use in developing new pharmaceuticals due to its bioisosteric properties.
Industry: Utilized in the production of high-energy materials and explosives
Mechanism of Action
The mechanism of action of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can modulate the activity of various biological pathways . Its bioisosteric properties enable it to mimic the behavior of carboxylic acids, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- can be compared with other tetrazole derivatives such as:
1H-Tetrazol-5-amine: A simpler tetrazole with similar reactivity but fewer applications.
1-Methyl-1H-tetrazole-5-amine: Another derivative with comparable properties but different substitution patterns.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole core but have various substituents that alter their chemical and biological properties.
The uniqueness of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- lies in its specific substitution pattern, which imparts distinct reactivity and application potential in various fields .
Properties
CAS No. |
63641-04-3 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N-methyl-N,1-diphenyltetrazol-5-amine |
InChI |
InChI=1S/C14H13N5/c1-18(12-8-4-2-5-9-12)14-15-16-17-19(14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
VUXCUGZGGHYECH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


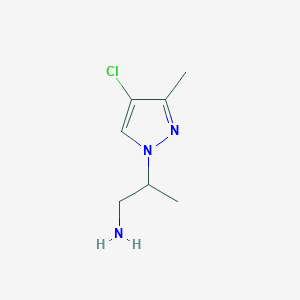
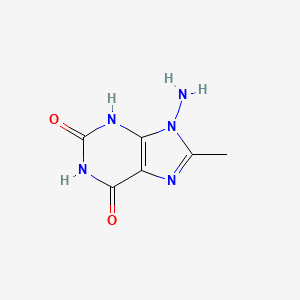
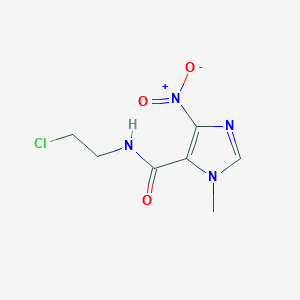
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
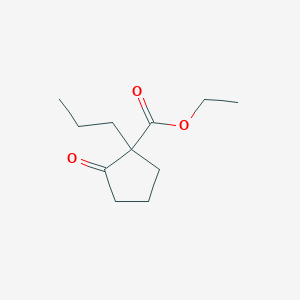
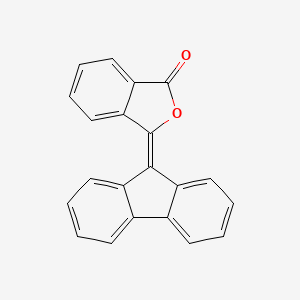
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
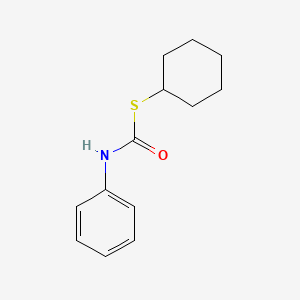

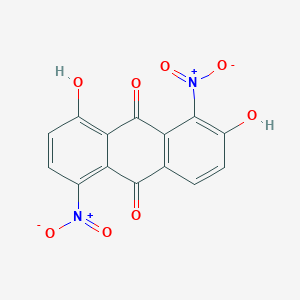
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
